molecular formula C16H20N4O2 B503063 N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide CAS No. 942033-92-3

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide

Cat. No.: B503063
CAS No.: 942033-92-3
M. Wt: 300.36g/mol
InChI Key: UVGWEOPITPCEAU-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Pyridinyl)-1-Piperazinyl]ethyl}-2-Furamide is a synthetic compound featuring a furan-2-carboxamide group linked via an ethyl chain to a piperazine ring substituted with a 2-pyridinyl moiety. The furan ring may contribute to electronic effects or metabolic stability, distinguishing it from phenyl or heteroaryl analogs.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGWEOPITPCEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide typically involves the reaction of 2-pyridinylpiperazine with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : 300.3556 g/mol
  • CAS Number : [Not provided in search results]

Serotonin Receptor Modulation

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide has been studied for its effects on the serotonin system, particularly the 5-HT1A receptors. Research indicates that this compound acts as an antagonist, influencing serotonin-mediated responses in the brain, which is significant for treating neuropsychiatric disorders such as depression and anxiety .

  • Case Study : In a study examining the effects of WAY 100635 (a related compound), it was found that administration led to increased firing rates of serotonin neurons in the dorsal raphe nucleus, suggesting potential therapeutic effects for mood disorders .

Histamine H3 Receptor Antagonism

This compound has also been investigated for its role as a histamine H3 receptor antagonist. Histamine receptors are important targets for managing conditions such as schizophrenia and cognitive disorders. The structure-based predictions of binding sites have shown promise for developing selective antagonists that could lead to new treatments .

  • Data Table: Binding Affinity of Related Compounds
Compound NameTarget ReceptorpKi ValueClinical Phase
GSK-189254AH3R9.59Phase I
PF-3654746H3R8.49Phase II
BF2.649H3R8.3Phase II

Neuroimaging Applications

This compound derivatives have been utilized in neuroimaging studies, particularly with positron emission tomography (PET). The fluorinated versions of this compound have been developed to visualize serotonin receptor densities in vivo, aiding in the understanding of various psychiatric conditions .

Clinical Implications

The modulation of serotonin and histamine receptors by this compound highlights its potential therapeutic applications in treating mood disorders and cognitive impairments. The ability to image these receptors non-invasively opens avenues for better diagnosis and monitoring of treatment efficacy.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

N-(4-Phenoxyphenyl)-2-[4-(2-Pyridinyl)-1-Piperazinyl]acetamide
  • Structure: Replaces the furamide with a phenoxyphenyl-acetamide group.
  • This compound’s molecular weight (MW: ~470.57 g/mol) exceeds that of the furamide analog, likely due to the phenoxy group .
  • Biological Implications : Increased lipophilicity (higher logP) may improve blood-brain barrier penetration but could elevate off-target binding risks.
N-(2-Bromophenyl)-2-[4-(2-Pyridinyl)-1-Piperazinyl]acetamide
  • Structure : Substitutes the furan with a bromophenyl group.
  • Physical properties include a MW of 375.26 g/mol, logP of 2.59, and boiling point of 560.3°C .
  • Biological Implications : Bromine’s electron-withdrawing effects might enhance receptor binding but increase metabolic stability challenges.
Delavirdine Mesylate
  • Structure : Contains a piperazinyl carbonyl group attached to an indole core, with a methanesulfonamide substituent.
  • Key Differences : The sulfonamide group improves solubility (critical for oral bioavailability) compared to the furamide’s amide. CAS: 147221-93-0 .
  • Biological Implications: Approved as an antiviral (non-nucleoside reverse transcriptase inhibitor), highlighting the piperazine scaffold’s versatility beyond CNS targets.

Heterocyclic Variants

Pyrimidine-Based Analogues
  • Example : N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide.
  • Key Differences : Incorporates a pyrimidine ring, enabling additional hydrogen bonding. MW: 423.47 g/mol .
Benzimidazole Derivatives
  • Example : 1-[2-[4-(2-Methoxyphenyl)-1-Piperazinyl]ethyl]-N-(4-methyl-2-pyridinyl)-1H-benzimidazole-2-carboxamide.
  • Key Differences : The benzimidazole and methoxyphenyl groups suggest dual receptor modulation (e.g., 5-HT1A and dopamine D2). MW: 470.57 g/mol .
  • Biological Implications : The methoxy group could improve selectivity for serotonin receptors over adrenergic targets.

Radiolabeled Analogs

  • Example : [11C]WAY-100635 (N-[2-[4-(2-Methoxyphenyl)-1-Piperazinyl]ethyl]-N-(2-Pyridinyl)cyclohexane [11C]carboxamide).
  • Key Differences : Radiolabeling with carbon-11 enables PET imaging of 5-HT1A receptors. The cyclohexane carboxamide group replaces the furan, optimizing pharmacokinetics for imaging .
  • Biological Implications: Highlights the importance of piperazine-ethyl linkers in CNS-targeted diagnostics.

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents
N-{2-[4-(2-Pyridinyl)-1-Piperazinyl]ethyl}-2-Furamide ~360 (estimated) ~2.1 Furan, piperazine, pyridinyl
N-(4-Phenoxyphenyl)-2-[4-(2-Pyridinyl)-1-Piperazinyl]acetamide 470.57 ~3.0 Phenoxyphenyl, acetamide
N-(2-Bromophenyl)-2-[4-(2-Pyridinyl)-1-Piperazinyl]acetamide 375.26 2.59 Bromophenyl
[11C]WAY-100635 ~380 ~2.8 Methoxyphenyl, cyclohexane

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • Piperazine Linker : The ethyl-piperazine chain is critical for CNS penetration; elongation or branching reduces efficacy .
    • Aromatic Substituents : Furan’s electron-rich nature may enhance binding to serotonin receptors, while bromophenyl groups favor halogen bonding in kinase inhibitors .
  • Metabolic Stability : Furamide analogs show lower CYP450 interaction risks compared to brominated or methoxylated derivatives .
  • Selectivity : Methoxy and pyridinyl groups in benzimidazole derivatives (e.g., ) improve 5-HT1A selectivity over D2 receptors.

Biological Activity

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide, also known by its chemical formula C16H20N4O2C_{16}H_{20}N_{4}O_{2}, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 300.3556 g/mol
  • CAS Number : Not specified
  • Structure : The compound features a furamide moiety linked to a piperazine and pyridine group, contributing to its biological activity.

The primary biological activity of this compound is associated with its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that this compound acts as an antagonist at these receptors, which play a crucial role in neurotransmission and mood regulation.

Key Findings:

  • Receptor Binding : The compound has demonstrated a high binding affinity for the 5-HT1A receptor, with an IC50 value of approximately 0.95 nM against serotonin (5-HT) .
  • Neurophysiological Effects : In vitro studies showed that this compound increased the firing rate of serotonergic neurons in the dorsal raphe nucleus, suggesting potential anxiolytic effects .

Therapeutic Potential

Given its mechanism of action, this compound is being investigated for various therapeutic applications:

  • Anxiety Disorders : Due to its role as a 5-HT1A antagonist, it may help in managing anxiety-related conditions.
  • Antidepressant Effects : The modulation of serotonin levels could also indicate potential use in treating depression.
  • Anti-parasitic Activity : Preliminary studies suggest that derivatives of this compound may inhibit Plasmodium falciparum, the causative agent of malaria, by targeting nucleoside transporters .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study ReferenceObjectiveKey Findings
Examine effects on serotonergic neuronsIncreased firing rate in DRN; antagonist at 5-HT1A receptor
Investigate mosquito larvicidal propertiesEffective against Aedes aegypti larvae; potential for vector control
Assess anti-parasitic propertiesInhibition of Plasmodium falciparum transporter; promising for malaria treatment

Q & A

Q. What synthetic strategies are recommended for preparing N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide, and how can purity be validated?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperazinyl-ethyl backbone via nucleophilic substitution between 1-(2-pyridinyl)piperazine and a bromoethyl intermediate. The furamide group is introduced through condensation with furan-2-carbonyl chloride. Key steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/methanol gradient) removes unreacted intermediates .
  • Validation: Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

Answer: Single-crystal X-ray diffraction is the gold standard. For example:

  • Crystallization: Slow evaporation of a dichloromethane/methanol solution yields suitable crystals .
  • Data collection: Use a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 103 K.
  • Analysis: Software like SHELX refines the structure, revealing bond angles (e.g., C-N-C in piperazine ~109.5°) and packing interactions (van der Waals, π-π stacking) critical for stability .

Advanced Research Questions

Q. How do structural modifications to the piperazine or furamide groups affect 5-HT1A receptor binding affinity?

Answer: Structure-activity relationship (SAR) studies show:

  • Piperazine substituents: 2-Methoxyphenyl groups (e.g., in WAY-100635 analogs) enhance selectivity for 5-HT1A over dopamine D2 receptors .
  • Furamide vs. benzamide: Replacing benzamide with furamide reduces steric hindrance, improving binding kinetics (Ki values <10 nM in radioligand assays) .
  • Methodology: Competitive binding assays using [<sup>3</sup>H]-8-OH-DPAT and HEK-293 cells expressing recombinant receptors .

Q. How should researchers address contradictions in reported pharmacokinetic data (e.g., bioavailability)?

Answer: Discrepancies often arise from:

  • Experimental design: Compare intravenous vs. oral administration in rodent models (Sprague-Dawley rats, 10 mg/kg dose).
  • Analytical validation: Use LC-MS/MS to quantify plasma concentrations, ensuring a lower limit of detection (LLOD) <1 ng/mL .
  • Variables: Control for metabolism by hepatic CYP3A4 isoforms via co-administration of ketoconazole .

Q. What strategies optimize in vivo efficacy in neurological disorder models?

Answer:

  • Dosing regimen: Subchronic administration (14 days) in murine anxiety models (elevated plus maze) minimizes acute tolerance .
  • Blood-brain barrier (BBB) penetration: LogP values ~2.5 (calculated via PubChem) predict moderate BBB permeability. Confirm via brain/plasma ratio studies .
  • Metabolite profiling: Identify active metabolites (e.g., N-desethyl derivatives) using HRMS and in vitro microsomal assays .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Answer:

  • Docking studies: Use Schrödinger Suite to model interactions with 5-HT1A (PDB: 7E2Z). Key residues: Asp116 (hydrogen bonding to piperazine), Phe361 (π-π stacking with pyridinyl) .
  • ADMET prediction: SwissADME estimates solubility (LogS = -4.2) and CYP inhibition risk .
  • Synthetic prioritization: Focus on analogs with ClogP ≤3 and polar surface area <80 Ų to balance bioavailability and selectivity .

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